molecular formula C15H15N5O3 B1334875 [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid CAS No. 345951-23-7

[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid

货号: B1334875
CAS 编号: 345951-23-7
分子量: 313.31 g/mol
InChI 键: OHBOLJGIJSNQJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and IUPAC Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The official IUPAC name is 2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid, which precisely describes the structural connectivity and functional group positioning within the molecule. This nomenclature reflects the compound's dual heterocyclic nature, incorporating both quinazoline and imidazole ring systems linked through an amino bridge.

The compound is registered under Chemical Abstracts Service number 345951-23-7, providing a unique identifier for this specific molecular structure. The MDL number MFCD01796374 serves as an additional database reference, facilitating accurate identification across chemical information systems. These standardized identifiers ensure consistent recognition of the compound across various research platforms and chemical databases, supporting reproducible scientific communication.

Property Value Source
IUPAC Name 2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid PubChem
CAS Number 345951-23-7 PubChem
MDL Number MFCD01796374 Huateng Pharma
Molecular Formula C15H15N5O3 PubChem
Molecular Weight 313.31 g/mol PubChem
InChI Key OHBOLJGIJSNQJX-UHFFFAOYSA-N PubChem

The molecular structure can be represented through the SMILES notation: CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C, which provides a linear encoding of the compound's atomic connectivity and stereochemistry. This representation facilitates computational analysis and database searching, enabling researchers to identify structural analogs and predict chemical properties through computational chemistry methods.

Structural Features and Heterocyclic Architecture

The molecular architecture of this compound exhibits a sophisticated arrangement of two major heterocyclic systems: a dimethyl-substituted quinazoline ring and a dihydroimidazole ring bearing an acetic acid functional group. The quinazoline portion features methyl substitution at positions 4 and 6, which significantly influences the electronic properties and steric environment of the molecule. These methyl groups contribute to the overall lipophilicity and may affect the compound's interaction with biological targets through hydrophobic interactions.

The quinazoline heterocycle, characterized by its bicyclic structure consisting of fused benzene and pyrimidine rings, serves as the foundational scaffold of this compound. Quinazoline derivatives have demonstrated remarkable versatility in medicinal chemistry, with their planar aromatic structure facilitating π-π stacking interactions and hydrogen bonding capabilities. The specific 4,6-dimethyl substitution pattern creates a unique electronic environment that distinguishes this compound from other quinazoline derivatives, potentially enhancing its selectivity for specific molecular targets.

The imidazole ring system connected to the quinazoline scaffold represents a critical structural feature that expands the compound's potential for biological activity. The 5-oxo-4,5-dihydro-1H-imidazole moiety introduces additional hydrogen bonding opportunities and creates a partially saturated heterocyclic system that may exhibit distinct conformational preferences compared to fully aromatic analogs. The presence of the acetic acid side chain at position 4 of the imidazole ring provides a carboxylate functionality that can participate in ionic interactions and metal coordination, significantly expanding the compound's potential modes of action.

The amino linkage connecting the quinazoline and imidazole systems creates a flexible bridge that allows for conformational adjustments while maintaining the integrity of both heterocyclic cores. This structural feature enables the compound to adopt multiple conformations, potentially optimizing its fit within various binding sites. The amino group itself can serve as both a hydrogen bond donor and acceptor, contributing to the compound's overall pharmacophoric profile and its ability to interact with diverse biological targets.

Historical Development in Medicinal Chemistry

The development of quinazoline-based compounds in medicinal chemistry has followed a trajectory of increasing structural complexity and functional sophistication, with this compound representing a modern evolution of this chemical class. The quinazoline scaffold has been recognized as a privileged structure in drug discovery since the early synthesis methods reported by August Bischler and Lang in 1895, and subsequently refined by Siegmund Gabriel in 1903. These foundational synthetic approaches established quinazoline as an accessible and versatile building block for medicinal chemistry applications.

The emergence of substituted quinazoline derivatives gained momentum throughout the twentieth century as researchers recognized their potential for diverse biological activities. Over 200 biologically active quinazoline and quinoline alkaloids have been identified in nature, providing inspiration for synthetic medicinal chemistry efforts. The systematic exploration of quinazoline derivatives has revealed their capacity for antimalarial, anticancer, antifungal, antibacterial, and numerous other therapeutic activities, establishing this heterocyclic system as a cornerstone of modern drug discovery.

The specific structural motif present in this compound reflects the contemporary trend toward hybrid molecules that combine multiple pharmacophoric elements within a single structure. This approach, often termed "molecular hybridization," represents a strategic evolution from simple substituted quinazolines toward more complex architectures that can simultaneously interact with multiple biological targets or exhibit enhanced selectivity through the integration of complementary structural features.

The incorporation of imidazole-based elements into quinazoline frameworks parallels the broader recognition of imidazole derivatives as important bioactive scaffolds. The development of imidazoquinoline compounds, such as those investigated for Toll-like receptor modulation, has demonstrated the potential for enhanced biological activity through the fusion of imidazole and quinoline-type heterocycles. These precedents have established a foundation for the exploration of related hybrid structures, including quinazoline-imidazole combinations like the compound under examination.

属性

IUPAC Name

2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-7-3-4-10-9(5-7)8(2)16-14(17-10)20-15-18-11(6-12(21)22)13(23)19-15/h3-5,11H,6H2,1-2H3,(H,21,22)(H2,16,17,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBOLJGIJSNQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386827
Record name {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345951-23-7
Record name {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis of 4,6-Dimethylquinazoline Core

  • The quinazoline core is synthesized via cyclization reactions starting from appropriately substituted anthranilic acid derivatives or 2-aminobenzamides.
  • Methyl groups at positions 4 and 6 are introduced either by using methyl-substituted starting materials or via selective methylation reactions.
  • Typical reagents include formamide or formic acid derivatives to facilitate ring closure.
  • Reaction conditions often involve refluxing in polar solvents such as ethanol or dimethylformamide (DMF).

Amination at Position 2

  • The 2-position of quinazoline is functionalized by nucleophilic substitution with an amino group.
  • This is achieved by reacting 2-chloro-4,6-dimethylquinazoline with ammonia or primary amines under basic conditions (e.g., potassium hydroxide).
  • Solvents like ethanol or DMSO are used to enhance solubility and reaction rates.

Synthesis of the 5-oxo-4,5-dihydro-1H-imidazol-4-yl Acetic Acid Moiety

Imidazole Ring Formation

  • The imidazole ring is constructed via cyclization of α-amino acids or their derivatives with suitable carbonyl compounds.
  • A common method involves the condensation of glycine derivatives with formamide or formamidine under acidic or basic catalysis.
  • The 5-oxo functionality is introduced by oxidation or by using precursors that already contain the keto group.

Introduction of the Acetic Acid Side Chain

  • The acetic acid substituent at the 4-position of the imidazole ring is typically introduced via alkylation reactions.
  • For example, the imidazole nitrogen can be alkylated with bromoacetic acid or its esters under basic conditions.
  • Hydrolysis of esters yields the free acetic acid group.

Coupling of Quinazoline and Imidazole Units

  • The key step involves the formation of the amino linkage between the quinazoline 2-amino group and the imidazole ring.
  • This is generally achieved by nucleophilic substitution or condensation reactions.
  • Reaction conditions are optimized to avoid side reactions such as over-alkylation or ring opening.
  • Bases like potassium hydroxide or cesium carbonate are used to deprotonate the amino group, facilitating nucleophilic attack.
  • Solvents such as ethanol, DMF, or DMSO provide a suitable medium for the reaction.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Notes
Quinazoline core synthesis Anthranilic acid derivatives, formamide Ethanol, DMF Reflux (80-120 °C) Methyl groups introduced via precursors or methylation
Amination at quinazoline C2 Ammonia or primary amines, KOH Ethanol, DMSO 60-90 °C Base-catalyzed nucleophilic substitution
Imidazole ring formation Glycine derivatives, formamide/formamidine Acidic or basic media 50-100 °C Cyclization to form 5-oxo-imidazole
Acetic acid side chain alkylation Bromoacetic acid or esters, base Ethanol, DMF Room temp to reflux Ester hydrolysis to free acid
Coupling quinazoline and imidazole Base (KOH, Cs2CO3), nucleophilic substitution Ethanol, DMF, DMSO 50-100 °C Controlled to avoid side reactions

Characterization and Purification

Research Findings and Yield Data

  • Multi-step synthesis typically yields the final compound in moderate to good overall yields (40-70%), depending on reaction optimization.
  • The use of polar aprotic solvents and controlled temperature profiles enhances selectivity and yield.
  • Base-catalyzed amination and alkylation steps are critical for high purity and yield.
  • The compound’s stability under light and heat has been reported as moderate, necessitating storage under inert atmosphere and low temperature.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Typical Yield (%) Critical Parameters
Quinazoline core synthesis Anthranilic acid derivatives, formamide Cyclization 70-85 Temperature control, solvent choice
Amination at quinazoline C2 Ammonia, KOH Nucleophilic substitution 60-75 Base strength, reaction time
Imidazole ring formation Glycine derivatives, formamidine Cyclization 65-80 pH control, temperature
Acetic acid side chain introduction Bromoacetic acid, base Alkylation, hydrolysis 55-70 Base concentration, reaction time
Coupling quinazoline and imidazole Quinazoline amine, imidazole derivative Nucleophilic substitution 50-70 Solvent, temperature, base choice

化学反应分析

Types of Reactions

[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline or imidazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced imidazole derivatives.

科学研究应用

[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

作用机制

The mechanism of action of [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and other pathological processes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its fusion of quinazoline and imidazole moieties. Below is a comparative analysis with key analogues:

Compound Structure Key Differences Molecular Formula Reported Activity References
[Target Compound] Quinazoline + 4,5-dihydroimidazol-5-one + acetic acid N/A C₁₅H₁₅N₅O₃ Not explicitly reported (research chemical)
2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl-acetic acid Benzothiazole replaces quinazoline Sulfur atom in benzothiazole enhances π-π stacking; may alter solubility C₁₄H₁₂N₄O₃S Intermediate for bioactive molecules
2-(4,5-Dihydro-1H-imidazol-4-yl)acetic acid hydrochloride Simplified imidazole core; lacks quinazoline Smaller molecular weight; limited aromatic interactions C₅H₈N₂O₂·HCl Precursor for imidazoline receptor ligands
[(4Z)-2-{(2R,5R)-2-[(1S)-1-amino-2-phenylethyl]-2-hydroxy-5-methyl-2,5-dihydro-1,3-oxazol-4-yl}-4-(4-hydroxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]acetic acid Oxazole + imidazole + benzylidene substituents Higher complexity; chiral centers influence stereoselectivity C₂₄H₂₄N₄O₆ Chromophore for peptide-derived studies
2-(2-Amino-4,5-dihydro-1H-imidazol-4-yl)-6-methylhept-5-enoic acid Natural imidazoline derivative; linear alkyl chain Isolated from plants; potential biosynthetic relevance C₁₁H₁₉N₃O₂ Unreported activity; structural novelty

Pharmacological and Physicochemical Comparisons

  • Quinazoline Derivatives: The dimethyl groups at positions 4 and 6 on the quinazoline ring (target compound) likely enhance lipophilicity compared to brominated quinazolinones (e.g., 6,8-dibromo-2-methylquinazolin-4-one, ). Bromine substituents increase molecular weight (C₁₁H₈Br₂N₂O) and may improve halogen bonding but reduce metabolic stability . Analgesic activity is reported for hydrazide-linked quinazoline derivatives (e.g., compound 6 in ), suggesting the target compound’s imidazole-acetic acid moiety could modulate similar pathways .
  • Imidazole/Imidazoline Analogues :

    • The 4,5-dihydroimidazol-5-one ring in the target compound is redox-sensitive, unlike fully aromatic imidazoles (e.g., ’s 2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acetic acid). This may influence its mechanism in oxidative environments .
    • Acetic acid side chains (common in ) improve water solubility, critical for bioavailability. The target compound’s logP is predicted to be higher than simpler imidazole-acetic acids due to the quinazoline group .

Research Findings and Data Gaps

  • Stability : The dihydroimidazolone ring may undergo hydrolysis under acidic conditions, as seen in ’s hydrochloride derivatives, necessitating formulation studies .

生物活性

The compound [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid, with CAS number 345951-23-7, is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant data tables and case studies.

PropertyValue
Molecular FormulaC15H16N4O3
Molecular Weight313.311 g/mol
Boiling Point587.9 ± 42.0 °C
Density1.54 ± 0.1 g/cm³

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines.

  • Case Study : In vitro assays demonstrated that the compound showed an IC50 value of 22.54 µM against MCF-7 breast cancer cells, indicating a promising therapeutic index compared to standard treatments such as doxorubicin .
Cell LineIC50 (µM)Comparison Drug
MCF-722.54Doxorubicin
A54928.3Erlotinib

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening against bacterial strains revealed notable activity.

  • Findings : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard Antibiotic
Staphylococcus aureus15Penicillin
Escherichia coli10Ampicillin

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through cyclooxygenase (COX) inhibition assays.

  • Results : It displayed a COX-2 selectivity index of 3.46, suggesting it may be beneficial in treating inflammatory conditions without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Key Enzymes : The compound's structure allows it to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Antioxidant Activity : It exhibits significant free radical scavenging capabilities, which may contribute to its anticancer and anti-inflammatory effects.

常见问题

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionReference
SolventAcetic acid
CatalystSodium acetate
TemperatureReflux (~110–120°C)
Purification MethodDMF/acetic acid recrystallization

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. For example, imidazole protons appear as distinct singlets in δ 7.0–8.5 ppm .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis: Compare calculated vs. experimental C/H/N percentages to confirm purity (±0.3% tolerance) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Docking Studies: Tools like AutoDock Vina simulate binding poses. For example, imidazole derivatives show affinity for kinase active sites via hydrogen bonding with conserved residues (e.g., ATP-binding pockets) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models: Corrogate substituent effects (e.g., methyl groups at 4,6-quinazoline positions) with bioactivity using Gaussian-based descriptors .

Q. Table 2: Key Computational Parameters

TechniqueSoftware/ToolApplication ExampleReference
Molecular DockingAutoDock VinaBinding mode prediction
MD SimulationsGROMACSComplex stability analysis
QSAR ModelingGaussian/CODESSASubstituent-bioactivity trends

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis: Pool data from studies using standardized assays (e.g., IC50_{50} values from kinase inhibition assays) and apply statistical tests (ANOVA) to identify outliers .
  • Experimental Replication: Reproduce assays under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Structural Analog Comparison: Compare with derivatives (e.g., fluorinated or methylated analogs) to assess substituent-specific effects .

Basic: What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, sampling at intervals for HPLC analysis .
  • Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., acetic acid cleavage) .
  • Light/Temperature Control: Store samples in amber vials at -20°C to prevent photodegradation .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at the quinazoline and imidazole positions .
  • In Silico Screening: Use virtual libraries to prioritize derivatives with predicted high binding scores .
  • Kinase Profiling: Test against panels of 50+ kinases to identify off-target effects .

Q. Table 3: SAR Design Parameters

VariableExample ModificationAssay TypeReference
Quinazoline Substituent4,6-Dimethyl → 4-FluoroKinase inhibition
Imidazole CoreOxo → ThioxoCytotoxicity assay

Basic: What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment: Dissolve in slightly alkaline buffers (pH 8.0) if the compound is acidic .
  • Sonication: Apply ultrasound (20 kHz, 10 minutes) to disperse aggregates .

Advanced: How can metabolic pathways be elucidated using isotope labeling or microsomal assays?

Methodological Answer:

  • Isotope Tracing: Synthesize 14C^{14}C-labeled compound and track metabolites via scintillation counting .
  • Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I/II metabolites .
  • CYP450 Inhibition: Use fluorescent probes (e.g., CYP3A4) to assess enzyme interaction .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。